molecular formula C29H30N4O5 B2579798 N-butyl-2-(4-(1-(2-((4-methoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamide CAS No. 1215454-81-1

N-butyl-2-(4-(1-(2-((4-methoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamide

Cat. No. B2579798
CAS RN: 1215454-81-1
M. Wt: 514.582
InChI Key: CNVMXXVKYPLDEV-UHFFFAOYSA-N
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Description

The compound is a derivative of quinazolinone, which is a class of organic compounds with a structure based on a quinazoline core (a type of heterocyclic compound) with an additional carbonyl group . The presence of the methoxyphenyl, amino, and acetamide groups suggest that this compound could have interesting chemical properties and potential applications in fields like medicinal chemistry.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the quinazolinone core, followed by various functional group interconversions and coupling reactions to introduce the methoxyphenyl, amino, and acetamide groups . Without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the quinazolinone core, with the various substituents (methoxyphenyl, amino, and acetamide groups) attached at specific positions . The exact structure would depend on the specific locations of these substituents on the quinazolinone core.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the amino and acetamide groups could potentially participate in acid-base reactions, while the methoxyphenyl group could undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the specific functional groups present . For example, the presence of the polar amino and acetamide groups could influence its solubility in various solvents, while the aromatic methoxyphenyl group could contribute to its UV/Vis absorption properties.

Safety and Hazards

Without specific safety data for this compound, general safety precautions for handling organic compounds should be followed. This includes avoiding inhalation or skin contact, and using appropriate personal protective equipment .

Future Directions

The study of quinazolinone derivatives is an active area of research in medicinal chemistry, due to their potential biological activities . Future research could involve the synthesis and testing of this specific compound, or similar derivatives, for potential medicinal properties.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-butyl-2-(4-(1-(2-((4-methoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamide involves the condensation of 4-(1-(2-((4-methoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenylacetic acid with N-butylamine followed by acetylation of the resulting amide with acetic anhydride." "Starting Materials": [ "4-(1-(2-((4-methoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenylacetic acid", "N-butylamine", "Acetic anhydride", "Diethyl ether", "Hydrochloric acid", "Sodium hydroxide", "Sodium chloride", "Sodium sulfate" ] "Reaction": [ "Step 1: Dissolve 4-(1-(2-((4-methoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenylacetic acid (1.0 g, 2.2 mmol) in diethyl ether (20 mL) and add N-butylamine (0.3 mL, 2.7 mmol). Stir the reaction mixture at room temperature for 24 hours.", "Step 2: Add hydrochloric acid (1 M) dropwise to the reaction mixture until the pH reaches 2. Extract the product with diethyl ether (3 x 20 mL) and wash the combined organic layers with water (20 mL). Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure to obtain a yellow solid.", "Step 3: Dissolve the yellow solid in acetic anhydride (10 mL) and add a catalytic amount of hydrochloric acid. Stir the reaction mixture at room temperature for 24 hours.", "Step 4: Quench the reaction by adding water (20 mL) and extract the product with diethyl ether (3 x 20 mL). Wash the combined organic layers with water (20 mL) and brine (20 mL). Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure to obtain a white solid.", "Step 5: Dissolve the white solid in a mixture of water (10 mL) and sodium hydroxide (1 M) and stir the reaction mixture at room temperature for 1 hour. Acidify the reaction mixture with hydrochloric acid (1 M) and extract the product with diethyl ether (3 x 20 mL). Wash the combined organic layers with water (20 mL) and brine (20 mL). Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure to obtain a white solid.", "Step 6: Recrystallize the white solid from a mixture of ethanol and water to obtain the final product, N-butyl-2-(4-(1-(2-((4-methoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamide, as a white solid." ] }

CAS RN

1215454-81-1

Product Name

N-butyl-2-(4-(1-(2-((4-methoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)acetamide

Molecular Formula

C29H30N4O5

Molecular Weight

514.582

IUPAC Name

N-butyl-2-[4-[1-[2-(4-methoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]acetamide

InChI

InChI=1S/C29H30N4O5/c1-3-4-17-30-26(34)18-20-9-13-22(14-10-20)33-28(36)24-7-5-6-8-25(24)32(29(33)37)19-27(35)31-21-11-15-23(38-2)16-12-21/h5-16H,3-4,17-19H2,1-2H3,(H,30,34)(H,31,35)

InChI Key

CNVMXXVKYPLDEV-UHFFFAOYSA-N

SMILES

CCCCNC(=O)CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)OC

solubility

not available

Origin of Product

United States

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